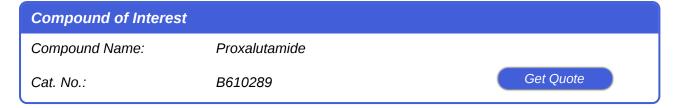


Molecular structure and chemical synthesis of Proxalutamide

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An In-depth Technical Guide on the Molecular Structure and Chemical Synthesis of **Proxalutamide**

Introduction

Proxalutamide, also known as GT-0918, is a second-generation nonsteroidal antiandrogen (NSAA) developed by Kintor Pharmaceutical Limited.[1] It functions as a potent and selective antagonist of the androgen receptor (AR), playing a crucial role in the development of therapies for androgen-sensitive diseases.[2][3] **Proxalutamide** not only blocks the androgen receptor but has also been found to down-regulate AR protein levels, a mechanism not observed with some earlier antiandrogens like bicalutamide and enzalutamide.[3][4] This dual mechanism of action suggests potential for greater efficacy in conditions like metastatic castration-resistant prostate cancer (mCRPC).[4][5] The drug has been investigated in clinical trials for prostate cancer, breast cancer, and COVID-19.[1][3]

This guide provides a detailed overview of the molecular structure of **Proxalutamide** and a representative chemical synthesis route, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Proxalutamide is a complex diarylthiohydantoin derivative. Its structure is designed for high-affinity binding to the ligand-binding domain of the androgen receptor.



Chemical Identifiers

The key chemical and structural identifiers for **Proxalutamide** are summarized in the table below.

Identifier	Value	
IUPAC Name	4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]-3-pyridinyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile	
Chemical Formula	C24H19F4N5O2S	
Molecular Weight	517.50 g/mol [6]	
Canonical SMILES	CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3 =NC=CO3)C4=C(C(=C(C=C4)C#N)C(F) (F)F)F)C	
InChI Key	KCBJGVDOSBKVKP-UHFFFAOYSA-N	

Structural Features

Proxalutamide's structure is analogous to enzalutamide, featuring a central thiohydantoin core. This heterocyclic ring is crucial for its antagonist activity. The molecule possesses two distinct aromatic systems attached to the thiohydantoin nitrogen atoms:

- A trifluoromethyl benzonitrile group, which is a common feature in many nonsteroidal AR antagonists and contributes to the high-affinity binding.
- A substituted pyridine ring, which further modulates the compound's pharmacological properties.

Biological Activity

Proxalutamide is a high-affinity silent antagonist of the androgen receptor. It competitively binds to the ligand-binding domain of AR, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This action prevents the conformational



changes required for receptor activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that drive cell proliferation.[7][8]

Parameter	Value	Condition
AR Binding IC₅o	32 nM	Competitive binding assay[6]
SARS-CoV-2 Inhibition IC50	97 nM	In vitro infection assay[7]
SARS-CoV-2 (Alpha) Inhibition IC ₅₀	48 nM	In vitro infection assay[9]
SARS-CoV-2 (Delta) Inhibition IC ₅₀	39 nM	In vitro infection assay[9]

Chemical Synthesis

While the specific, proprietary synthesis route for **Proxalutamide** is not publicly disclosed, a plausible and representative synthetic pathway can be constructed based on established methods for creating structurally similar diarylthiohydantoin derivatives, such as enzalutamide and apalutamide.[10][11][12] The core of the synthesis involves the construction of the thiohydantoin ring from an appropriate isothiocyanate and an amino acid derivative, followed by the coupling of the second aromatic moiety.

The following sections detail a proposed multi-step synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to **Proxalutamide** would disconnect the molecule at the thiohydantoin ring. The key bond formations are the two C-N bonds of the central ring. A common strategy for thiohydantoin synthesis is the reaction between an isothiocyanate and an α -amino acid ester. This leads to two key intermediates:

- Intermediate A: 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile.
- Intermediate B: An α-amino acid derivative containing the substituted pyridine moiety.

Experimental Protocols (Proposed)

Foundational & Exploratory





Disclaimer: The following protocol is a representative methodology based on the synthesis of analogous compounds and has not been confirmed for **Proxalutamide** specifically.

Step 1: Synthesis of Intermediate A (4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile)

This intermediate can be prepared from the corresponding aniline, 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile.

- Dissolution: Dissolve 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Thiophosgene Addition: Cool the solution to 0 °C in an ice bath. Add thiophosgene (CSCl₂, ~1.1 eq) dropwise to the stirred solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thiophosgene. The crude isothiocyanate is often used directly in the next step without extensive purification.

Step 2: Synthesis of the Thiohydantoin Core

This step involves the coupling of Intermediate A with an appropriate amino acid derivative.

- Reagent Preparation: In a separate flask, dissolve 2-amino-2-methylpropanoic acid (1.2 eq) and a base such as triethylamine (TEA, 2.5 eq) in a mixture of water and ethanol.
- Coupling Reaction: Add the crude 4-isothiocyanato-3-fluoro-2-(trifluoromethyl)benzonitrile (Intermediate A, 1.0 eq) dissolved in a minimal amount of THF to the amino acid solution.
- Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-18 hours. The
 reaction involves the initial formation of a thiourea intermediate, which then undergoes
 intramolecular cyclization with the carboxylic acid to form the thiohydantoin ring.
- Workup and Purification: After cooling, acidify the mixture with aqueous HCl (e.g., 1M) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be



purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Final Aryl Group Coupling (Ullmann or Buchwald-Hartwig Reaction)

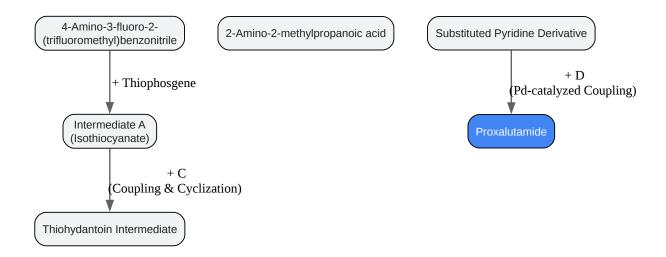
The final step is to attach the substituted pyridine group to the N1 position of the thiohydantoin ring.

- Reagent Preparation: To a solution of the thiohydantoin intermediate from Step 2 (1.0 eq) in an anhydrous solvent like DMF or dioxane, add the pyridine derivative (e.g., 2-bromo-5-(3-(oxazol-2-yl)propyl)pyridine, ~1.1 eq).
- Catalyst Addition: Add a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
- Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120
 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
- Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with
 water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. The final product, **Proxalutamide**, is purified by silica gel column
 chromatography.

Visualized Workflows and Pathways Proposed Chemical Synthesis Workflow

The following diagram illustrates the key transformations in the proposed synthesis of **Proxalutamide**.





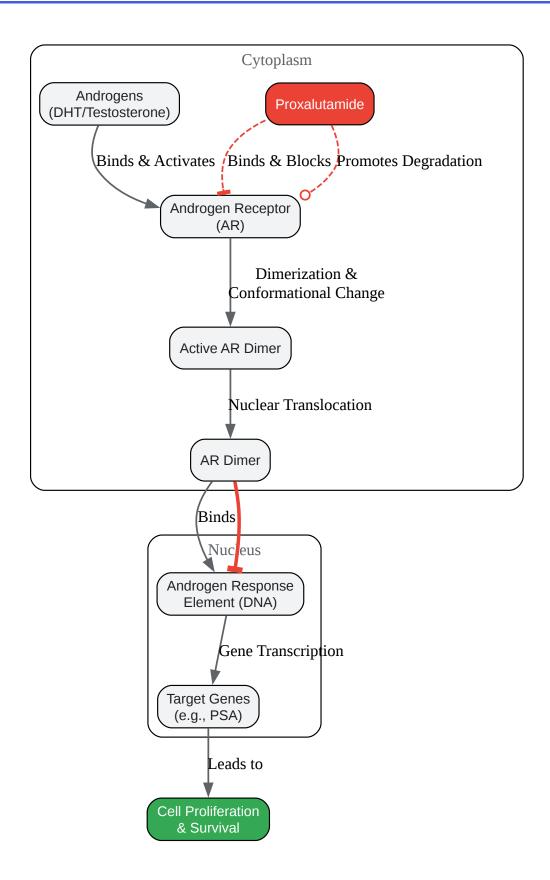
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Proposed synthesis workflow for **Proxalutamide**.

Mechanism of Action: Androgen Receptor Signaling Pathway

Proxalutamide acts as a direct antagonist to the androgen receptor, disrupting the signaling cascade that promotes the growth of prostate cancer cells.





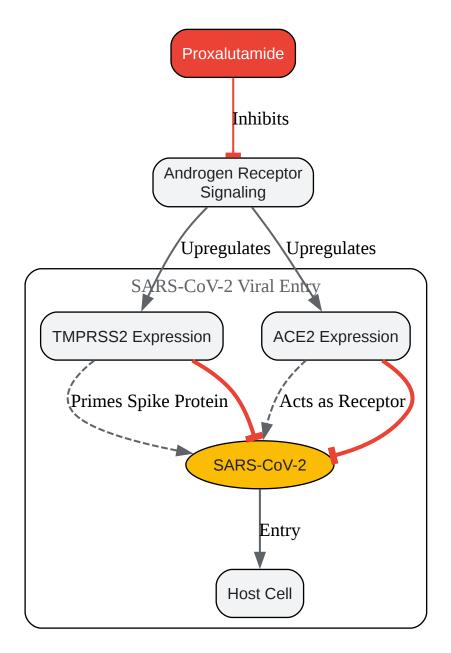
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Proxalutamide's inhibition of the AR signaling pathway.



Role in COVID-19 Pathogenesis

Proxalutamide has also been investigated for its potential role in treating COVID-19. Its mechanism in this context is believed to involve the downregulation of host cell proteins ACE2 and TMPRSS2, which are regulated by the androgen receptor and are critical for SARS-CoV-2 viral entry.[9]



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Proxalutamide's proposed mechanism in blocking SARS-CoV-2 entry.



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